Acetylaconitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

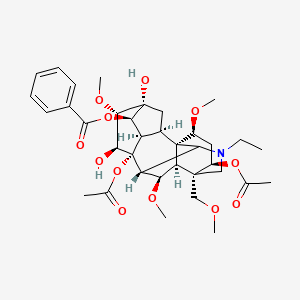

Acetylaconitine is a diterpenoid alkaloid derived from the roots of aconite plants, particularly from the genus Aconitum . This compound has been used in traditional Chinese and Japanese medicine for centuries due to its potent biological activities, including anti-inflammatory and analgesic effects . This compound is known for its complex polycyclic structure, which contributes to its diverse pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of acetylaconitine involves the extraction of aconitine from the roots of Aconitum plants, followed by its chemical modification through acetylation . The extraction process includes steps like drying, grinding, and solvent extraction to isolate aconitine . The acetylation step is then performed under optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Acetylaconitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Analgesic Effects

3-Acetylaconitine has been recognized for its strong analgesic properties. Recent studies have demonstrated that it can significantly enhance pain relief when used in combination with other agents. For instance, a study involving microneedle systems loaded with 3-acetylaconitine liposomes showed that the addition of polysaccharides improved both the analgesic efficacy and drug delivery properties. This combination not only increased the mechanical pain threshold in animal models but also reduced inflammatory markers and improved spinal cord pathology .

2. Cardiovascular Applications

Research indicates that 3-acetylaconitine may have cardioprotective effects. It has been shown to influence cardiac function positively while mitigating toxicity associated with other aconitine derivatives. The compound appears to modulate ion channels and mitochondrial function, which are crucial for maintaining cardiac health. Studies suggest that understanding these mechanisms could lead to safer therapeutic applications in treating cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the applications of 3-acetylaconitine in clinical and preclinical settings:

- Combination Therapies : One notable study investigated the use of 3-acetylaconitine as an additive in local anesthetic mixtures. The results showed prolonged analgesia when co-administered with lidocaine and epinephrine, suggesting a potential application in surgical settings where extended pain relief is desired .

- Toxicity Assessments : A recent investigation into the toxicity of 3-acetylaconitine highlighted that while the compound has therapeutic benefits, it also poses risks due to cardiotoxicity. However, modifications through heat processing were found to reduce toxicity while preserving biological activity . This finding opens avenues for developing safer derivatives for clinical use.

Wirkmechanismus

Acetylaconitine exerts its effects primarily by binding to sodium channels in cell membranes, leading to the activation of these channels and the influx of sodium ions . This action results in the modulation of cellular activities, including pain transmission and inflammation . Additionally, this compound inhibits the synthesis of prostaglandins by blocking cyclooxygenase activity, further contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Aconitine: Shares a similar structure but lacks the acetyl group, resulting in different pharmacological properties.

Hypaconitine: Another diterpenoid alkaloid with similar analgesic and anti-inflammatory effects.

Mesaconitine: Exhibits comparable biological activities but differs in its molecular structure.

Bulleyaconitine: Known for its potent analgesic properties and structural similarity to acetylaconitine.

Uniqueness: this compound’s unique acetyl group enhances its biological activity and stability compared to its non-acetylated counterparts . This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

77181-26-1 |

|---|---|

Molekularformel |

C36H49NO12 |

Molekulargewicht |

687.8 g/mol |

IUPAC-Name |

[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 |

InChI-Schlüssel |

RIPYIJVYDYCPKW-ASGNKLEUSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

Isomerische SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

Kanonische SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

Verwandte CAS-Nummern |

78600-25-6 (hydrobromide) |

Synonyme |

3-acetylaconitine 3-acetylaconitine hydrobromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.